Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate
Description
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is an organobromine compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethyl propanoate group linked via an ether bond at the 3-position. Its bromine substituent may enhance bioactivity by influencing electron distribution and steric interactions, though specific data on its efficacy or toxicity are absent in the evidence.
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-14-10(13)7(2)15-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNEYZQXQWDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate typically involves the reaction of 5-bromopyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : Bromine in the target compound may confer distinct electronic and steric properties compared to chlorine or trifluoromethyl groups in analogs. Halogens generally enhance lipophilicity and binding affinity to biological targets .
- Ester Group: Ethyl esters (target compound, fenoxaprop) balance solubility and metabolic stability. Methyl esters (haloxyfop) may exhibit faster hydrolysis, while propargyl esters (clodinafop-propargyl) enhance systemic translocation in plants .
Physical and Spectroscopic Properties
- Melting Points: Methyl ester analogs (e.g., methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate) exhibit decomposition at 163°C, indicating thermal instability common to such esters .
- NMR Data: this compound would likely show distinct ¹H/¹³C NMR signals for the bromopyridine moiety (δ ~8.5 ppm for aromatic protons) and ethyl ester group (δ ~1.3 ppm for CH₃), comparable to analogs in and .
Biological Activity
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is a chemical compound that exhibits potential biological activity due to its unique structural features, particularly the presence of a brominated pyridine moiety. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound contains an ethyl ester linked to a brominated pyridine, which enhances its lipophilicity and may improve its ability to penetrate biological membranes. The molecular formula for this compound is CHBrNO, indicating the presence of bromine, which is known to influence biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with brominated pyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development .
Anticancer Potential
This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, potentially making it a candidate for cancer therapeutics. The mechanism of action is not fully understood; however, the compound's ability to bind to specific receptors and inhibit enzyme activity is under investigation .
While there is no definitive mechanism of action established for this compound, studies suggest that its bromine substituent may enhance interactions with biological targets. This could involve enzyme inhibition or receptor binding, which warrants further investigation to elucidate the precise pathways involved .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(pyridin-3-yloxy)propanoate | Contains a pyridine moiety without bromination | Lacks halogen substituents, potentially less reactive |
| Ethyl 2-(5-chloropyridin-3-yloxy)propanoate | Similar structure but has chlorine instead of bromine | Chlorine may influence biological activity differently |
| Ethyl 3-(pyridin-2-yloxy)propanoate | Different position of the pyridine ring | May exhibit different reactivity patterns |
The presence of the brominated structure in this compound significantly influences its chemical reactivity and biological activity compared to these derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Studies : In vitro tests have shown that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were reported in the micromolar range, suggesting substantial potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
